Thionine blue

Beschreibung

Historical Context of Thionine Blue in Chemical Science

The journey of this compound, also known as Lauth's Violet, began in the 19th century with its first synthesis by the French chemist Charles Lauth. acs.org Structurally, it is a cationic dye and a member of the thiazine group, closely related to the well-known Methylene Blue. acs.orgneurodigitech.com In fact, Thionine is the non-methylated parent compound of a series of progressively methylated thiazine dyes, including Azure A, Azure B, and Methylene Blue. acs.orgkarger.com This structural relationship is significant, as the degree of methylation influences the dye's color and staining properties. protocols.io Historically, the ripening or oxidation of Methylene Blue solutions, sometimes through fungal contamination, was observed to produce Thionine and its methylated intermediates, a phenomenon first noted in the late 1890s. acs.org This inherent connection has positioned Thionine as a foundational compound for understanding the structure-activity relationships within this important class of dyes.

Scope of Academic Research on this compound

Academic research on this compound is extensive and multidisciplinary. In the biological sciences, it is renowned for its use as a metachromatic stain in histology. bu.edustainsfile.com Its ability to stain different cellular components in different colors makes it particularly valuable for identifying specific structures. bu.edu It is widely used for staining Nissl substance in neurons, acid mucopolysaccharides, and cartilage. neurodigitech.combu.edualliedguru.com Beyond its role as a visual aid, this compound is a subject of study in electrochemistry. Researchers have investigated its redox properties, where it can exist in a colored, oxidized form and a colorless, reduced form (leuco-thionine). acs.orgkarger.com This characteristic makes it a useful redox indicator and a mediator in biosensors and microbial fuel cells. acs.orgottokemi.com The compound's interactions with macromolecules, such as DNA and surfactants, have also been a significant area of research, providing insights into binding mechanisms and potential therapeutic applications. longdom.org

Eigenschaften

CAS-Nummer |

6990-74-5 |

|---|---|

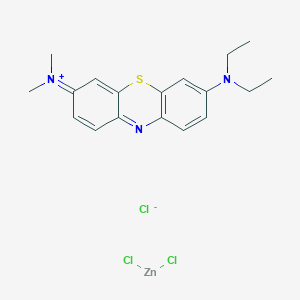

Molekularformel |

C18H22Cl3N3SZn |

Molekulargewicht |

484.2 g/mol |

IUPAC-Name |

dichlorozinc;[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride |

InChI |

InChI=1S/C18H22N3S.3ClH.Zn/c1-5-21(6-2)14-8-10-16-18(12-14)22-17-11-13(20(3)4)7-9-15(17)19-16;;;;/h7-12H,5-6H2,1-4H3;3*1H;/q+1;;;;+2/p-3 |

InChI-Schlüssel |

BBFBNDYGZBKPIA-UHFFFAOYSA-K |

SMILES |

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-].Cl[Zn]Cl |

Kanonische SMILES |

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-].Cl[Zn]Cl |

Andere CAS-Nummern |

6990-74-5 |

Synonyme |

3-(diethylamino)-7-(dimethylamino)phenazathionium chloride compd with zinc chloride thionine blue |

Herkunft des Produkts |

United States |

Synthetic Strategies and Advanced Purification Methodologies

Modern Synthetic Approaches to Thionine Blue

Historically, the synthesis of thionine and its derivatives has been a subject of investigation for over a century. tandfonline.com Modern synthetic strategies often focus on achieving high purity and yield, with an emphasis on sustainable and efficient methodologies.

One notable approach involves the photochemical reduction of thionine. In this method, thionine is irradiated with light in the presence of a reducing agent, such as iron(II) sulfate. royalsociety.org This process causes the blue/purple solution to become colorless as thionine is reduced. royalsociety.org The reaction is reversible, and in the absence of light, the reduced form is re-oxidized back to its colored state. royalsociety.org This photochromic behavior highlights a modern approach to manipulating the state of this compound for potential applications in "smart" materials. weirdscience.eu

Another synthetic route involves the reaction of p-phenylenediamine with a source of sulfide in the presence of an oxidizing agent like iron(III). This method is utilized for the sensitive determination of sulfide, where the formation of thionine is a key step. nih.gov The resulting thionine can be quantified, demonstrating a synthesis that is also an analytical application. nih.gov

The synthesis of thionine derivatives, such as Azure C, Azure A, Azure B, and Methylene Blue, involves the progressive N-methylation of the thionine core structure. mdpi.com These derivatives are often found as impurities in commercial thionine samples, necessitating advanced purification techniques. tandfonline.comtandfonline.com

Chromatographic and Other Advanced Purification Methodologies for Thiazine Dyes

The purity of this compound is crucial for its application in sensitive analytical and biological studies. Commercial preparations are often mixtures containing inorganic salts and other thiazine dyes as impurities. tandfonline.comtandfonline.com Therefore, robust purification methods are essential.

Chromatographic techniques are at the forefront of purifying thiazine dyes. Column chromatography using adsorbents like alumina or silica gel has proven effective. tandfonline.comtandfonline.comunibe.chgoogle.com For instance, a method for separating mixtures of thionine and its N-methylated derivatives (Azure A, Azure B, Azure C, and Methylene Blue) utilizes column chromatography on silica gel with a solvent system of water, acetic acid, and formic acid. google.com This process yields the individual dyes in their pure formate or acetate forms. google.com To obtain the more commonly used chloride salts, the purified acetates or formates can be adsorbed onto a substrate and treated with a sodium chloride solution. google.com

Flash chromatography is another powerful technique for purifying thiazine dyes. conicet.gov.ar It offers a faster and more efficient separation compared to traditional column chromatography. For example, a procedure for purifying methylene green, a related phenothiazine dye, employs flash chromatography on silica gel. conicet.gov.ar

Ion-exchange resins are also employed to remove inorganic cationic impurities, such as sodium, from commercial dye preparations. tandfonline.comtandfonline.com This is often a preliminary step before chromatographic separation of organic impurities. tandfonline.com

Advanced Oxidation Processes (AOPs) , while primarily used for the degradation of dyes in wastewater, also provide insights into the chemical behavior of thiazine dyes that can be relevant to purification and analysis. researchgate.netresearchgate.netmdpi.comcabidigitallibrary.org These processes often involve the generation of highly reactive species like hydroxyl radicals that can interact with the dye molecules. researchgate.netmdpi.com

The following table summarizes various purification techniques applied to thiazine dyes:

| Purification Technique | Adsorbent/System | Target Impurities | Reference |

| Column Chromatography | Neutral Alumina | Organic (other thiazine dyes) | tandfonline.comtandfonline.com |

| Column Chromatography | Silica Gel | Organic (N-methyl derivatives) | google.com |

| Ion-Exchange Resins | Not specified | Inorganic (metal cations) | tandfonline.comtandfonline.com |

| Flash Chromatography | Silica Gel | Organic (dye impurities) | conicet.gov.ar |

| Recrystallization | 2-propanol/water | General impurities | unibe.ch |

| Paper Chromatography | Various solvent systems | Analytical detection of impurities | tandfonline.com |

Derivatization and Structural Modification of this compound

The modification of the this compound structure opens up possibilities for creating new molecules with tailored properties for specific applications. These modifications can enhance solubility, introduce new functionalities, or alter the electrochemical and optical characteristics of the dye.

A significant area of research is the non-covalent functionalization of materials with thionine. For example, thionine can be used to functionalize carbon nanotubes. pku.edu.cn The strong interaction between thionine and the nanotube sidewalls improves the solubility of the nanotubes and introduces amino groups (NH2) onto their surface, which can be used for further chemical modifications. pku.edu.cn

Covalent modification of the thionine molecule itself is another important strategy. One example is the synthesis of 'Mallard Blue', a derivative of thionine acetate modified with cationic arginine units. researchgate.net This modification was achieved through a two-step process involving peptide coupling and deprotection, resulting in a dye with a higher affinity for heparin. researchgate.net

The electrochemical properties of thionine can also be harnessed through electropolymerization . Thionine can be electropolymerized on electrode surfaces to form poly(thionine) films. mdpi.com These films are electroactive and have been used in the development of electrochemical biosensors. mdpi.com

The introduction of sulfonic groups into polymer matrices, such as polyvinyl chloride (PVC), is another modification strategy, though not directly of the thionine molecule itself, it creates a material with a high affinity for adsorbing thionine dye from aqueous solutions. mdpi.com This demonstrates how modifying other materials can be a strategy for interacting with and utilizing the properties of thionine.

Spectroscopic Characterization and Molecular Aggregation Phenomena

Advanced UV-Visible Absorption and Fluorescence Spectroscopy of Thionine Blue

UV-Visible absorption and fluorescence spectroscopy are fundamental techniques for studying the electronic transitions and aggregation behavior of thionine in various media.

Concentration-Dependent Absorption Spectra and Self-Association Characteristics

In aqueous solutions, thionine displays a significant concentration-dependent absorption spectrum, which is a hallmark of self-association. researchgate.net As the concentration of thionine increases, aggregation occurs, leading to changes in the absorption profile. This phenomenon arises from favorable intermolecular interactions, such as van der Waals forces and π-π stacking, between the planar aromatic rings of the thionine molecules.

The monomeric form of thionine typically exhibits a distinct absorption maximum. However, with increasing concentration, new spectral bands appear, which are attributed to the formation of dimers and higher-order aggregates (H- and J-aggregates). conicet.gov.ar The equilibrium between these species is dynamic and sensitive to the solution environment. For instance, in organic solvents like dimethylformamide (DMF), thionine can exist as a monomer at lower concentrations, showing a specific absorption band around 500 nm, while at higher concentrations, J-aggregates form with an absorption maximum above 600 nm. conicet.gov.ar

| Species | Typical Absorption Maximum (nm) | Conditions Favoring Formation |

| Monomer | ~500-540 conicet.gov.ar | Dilute solutions, organic solvents conicet.gov.ar |

| J-aggregate (Dimer) | >600 conicet.gov.ar | Increased concentration, aqueous solutions conicet.gov.ar |

This table provides typical absorption maxima for thionine species, which can vary depending on the solvent and other experimental conditions.

pH-Dependent Spectral Shifts and Species Formation (Monomers, Aggregates)

The pH of the solution profoundly influences the spectral properties and aggregation of thionine. researchgate.net Thionine has a pKa of approximately 8. researchgate.net Below this pH, the monocationic form is predominant, characterized by an absorption peak around 599 nm in aqueous solution. researchgate.net In highly alkaline solutions (pH > 10), a neutral, free base form of the dye is generated, which exhibits a more hydrophobic character and a new absorption band around 510 nm. researchgate.net

The formation of the neutral species at high pH can also affect the aggregation behavior of the dye. researchgate.net The change in charge and solubility can lead to different types of aggregates or influence the monomer-aggregate equilibrium. The study of pH-dependent spectral shifts is crucial for understanding the different chemical forms of thionine and their respective reactivities. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of molecules like thionine. researchgate.netresearchgate.netmdpi.comlibretexts.org Both ¹H and ¹³C NMR provide information on the chemical environment of individual atoms within the molecule, allowing for the confirmation of its structure and the study of its interactions. researchgate.net

NMR has been instrumental in characterizing both the ionic and neutral forms of thionine in different solvents. researchgate.net By analyzing chemical shifts, coupling constants, and through-space interactions via the Nuclear Overhauser Effect (NOE), researchers can propose models for the self-assembly and aggregation of thionine molecules. researchgate.net Furthermore, diffusion-based NMR experiments can provide insights into the size and extent of aggregate formation. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral and Interaction Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is particularly sensitive to the chiral environment of molecules. wikipedia.org Although thionine itself is an achiral molecule, it can exhibit induced CD (ICD) signals when it binds to chiral macromolecules such as DNA. chalmers.se This phenomenon makes CD spectroscopy a valuable tool for studying the binding modes of thionine to nucleic acids. chalmers.seresearchgate.net

The interaction of thionine with DNA can lead to changes in the DNA's secondary structure, which can be monitored by observing the characteristic CD spectrum of DNA in the UV region. longdom.org The B-form of DNA, for example, has a positive peak around 275 nm and a negative peak at 244 nm. longdom.org Changes in the intensity and position of these bands upon thionine binding can indicate conformational alterations. Moreover, the appearance of an ICD signal in the absorption region of thionine provides direct evidence of the dye binding to the chiral DNA structure. chalmers.se The nature of the ICD spectrum can help to distinguish between different binding modes, such as intercalation or groove binding. chalmers.seresearchgate.net

Raman Spectroscopy for Vibrational Fingerprinting and Surface Interactions

Raman spectroscopy provides a vibrational fingerprint of a molecule, offering detailed information about its chemical structure and bonding. photonics.commdpi.com The Raman spectrum of thionine exhibits characteristic peaks corresponding to its various vibrational modes, such as C-S-C stretching, ring stretching, C-N-C bending, and H-plane bending vibrations. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive variation of the technique that can be used to study thionine at very low concentrations, even at the single-molecule level. researchgate.net By adsorbing thionine onto metallic nanostructures, such as gold or silver nanoparticles, the Raman signal is significantly amplified. researchgate.netresearchgate.net SERS is particularly useful for investigating the interactions of thionine with surfaces and other molecules. researchgate.net For instance, when thionine is used to modify an electrode surface to create poly(thionine) films, Raman spectroscopy can confirm the presence of the polymer and provide information about its structure without introducing defects into the underlying material. uc.ptmdpi.com

Key Vibrational Modes of Thionine from Raman Spectroscopy researchgate.net

| Wavenumber (cm⁻¹) | Assignment |

| 480 | C-S-C stretching |

| 531 | Asymmetric ring stretching |

| 1484 | C-N-C bending |

| 1626 | H-plane bending |

This table presents characteristic Raman bands for thionine, which can be subject to shifts depending on the molecular environment and interactions.

Transient Absorption Measurements for Excited State Dynamics

Transient absorption spectroscopy is a powerful technique used to study the dynamics of short-lived excited states of molecules following photoexcitation. researchgate.netmdpi.comrsc.org For thionine, these measurements have been crucial in understanding its photophysical properties, particularly when interacting with other molecules like DNA. capes.gov.br

Upon binding to guanine-containing polynucleotides, the fluorescence yield and lifetime of thionine's singlet excited state are reduced. capes.gov.br Transient absorption measurements have shown that this quenching is due to an extremely rapid photo-induced electron transfer process. capes.gov.br For thionine bound to poly[d(G-C)], this process occurs on a picosecond timescale. capes.gov.br These studies reveal the intricate details of the energy and electron transfer pathways that govern the photochemistry of thionine in different environments. capes.gov.br

Photophysical and Photochemical Mechanisms of Thionine Blue

Excited State Characterization of Thionine Blue (Singlet and Triplet States)

Upon absorption of light, this compound is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). This S₁ state is relatively short-lived. In aqueous solutions, thionine exhibits a fluorescence lifetime of approximately 320 ± 60 picoseconds (ps) when excited at 610 nm. semanticscholar.org The lifetime of this excited singlet state can be influenced by the solvent, with values of 450 ps in ethanol and 760 ps in tert-butanol, indicating that the polarity of the microenvironment affects the decay of the excited state. semanticscholar.org In the presence of DNA, the singlet state lifetime is dramatically reduced, for instance to 0.8 ps when bound to poly[d(G-C)]·poly[d(A-T)], due to rapid photo-induced electron transfer. researchgate.netcapes.gov.br

The excited singlet state can return to the ground state via fluorescence or undergo intersystem crossing to form the longer-lived triplet state (T₁). This intersystem crossing is an efficient process, with a reported triplet quantum yield of 0.55 in aqueous solution at pH 7.2. scispace.com The triplet state of thionine is a key intermediate in many of its photochemical reactions. uni-konstanz.de It has a characteristic transient absorption spectrum with a strong band in the region of 770–800 nm, corresponding to the monoprotonated triplet form. researchgate.net In pyridine, the triplet state (³TH⁺) is formed during laser flash excitation and decays with a time of about 5 microseconds. uni-konstanz.de The decay of the triplet state can be influenced by various factors, including interactions with other molecules and the surrounding environment. For instance, the triplet state can be quenched by species like aliphatic amines. researchgate.net

The formation of aggregates, such as dimers and trimers, also affects the excited state properties. The singlet excited states of these aggregates are even shorter-lived (40–63 ps) and efficiently undergo intersystem crossing to generate their corresponding triplet states. acs.orginstras.com

Photo-induced Electron Transfer Processes Involving this compound

Photo-induced electron transfer (PET) is a fundamental process in the photochemistry of this compound, where the excited dye molecule either accepts or donates an electron. The singlet excited state of thionine is a more potent oxidizing agent than its triplet state. capes.gov.br This is evident in its interactions with DNA, where the fluorescence of thionine is strongly quenched by both guanine and adenine derivatives due to PET. researchgate.netcapes.gov.brresearchgate.net The electron transfer from a guanine base to the excited singlet state of thionine can be incredibly fast, with a lifetime of 260 femtoseconds when the dye is intercalated in double-stranded [poly(dG-dC)]₂. researchgate.net

The triplet excited state of thionine also readily participates in electron transfer reactions. A classic example is the photoreduction of triplet thionine by ferrous ions (Fe²⁺), which leads to the formation of the semithionine radical. rsc.orgresearchgate.net This process is a key step in the iron-thionine photogalvanic system. aip.org The efficiency of PET can be influenced by the presence of other molecules. For instance, in hybrid systems with titanium dioxide (TiO₂), photo-induced charge separation can occur, where an electron is transferred from the excited dye to the semiconductor. core.ac.uk

The mechanism of electron transfer can be complex, sometimes involving the formation of intermediate complexes. In some cases, a "D-f-A" (donor-frame-acceptor) electron transfer mechanism has been proposed, where the electron is transferred from a donor to an acceptor through the orbitals of an intermediary component. nih.gov

Photoreduction and Photo-oxidation Reactions of this compound

The photochemical reactivity of this compound is characterized by its ability to undergo both photoreduction and photo-oxidation.

Photoreduction: In the presence of a suitable reducing agent (electron donor), the excited thionine molecule can accept an electron, leading to its reduction. A well-studied example is the photoreduction of thionine by ferrous ions (Fe²⁺), where the triplet state of thionine is reduced to the semithionine radical. rsc.orgresearchgate.net This semithionine radical can then undergo dismutation to form ground state thionine and the fully reduced leucothionine. rsc.org Other reducing agents like ethylenediaminetetraacetic acid (EDTA) and dimethylamine have also been shown to photoreduce thionine. researchgate.netresearchgate.net The photoreduction process often leads to a bleaching of the dye's color, which can be reversible in the dark. aip.org

Photo-oxidation: Conversely, excited thionine can act as an oxidizing agent, accepting an electron from a substrate. This is observed in its interaction with DNA bases like guanine and adenine, where the excited dye oxidizes the nucleotide. researchgate.netcapes.gov.br While the initial electron transfer is very rapid, the yield of the oxidized guanine and reduced dye on a picosecond timescale can be low. researchgate.netcapes.gov.br

The specific reaction pathway, whether it involves the singlet or triplet state, often depends on the concentration of the reactants. For example, in the reaction with ferrous ions, the triplet state reaction is dominant, but at very high concentrations of Fe²⁺, quenching of the singlet state can become significant. rsc.orgresearchgate.net

Quantum Yield Determination in Photochemical Reactions

The quantum yield (Φ) of a photochemical reaction is a critical parameter that quantifies the efficiency of the process. It is defined as the number of molecules undergoing a specific event (e.g., photoreduction) divided by the number of photons absorbed by the system.

The quantum yield for the photoreduction of thionine can be influenced by several factors, including the concentration of the reactants and the acidity of the solution. researchgate.net For instance, in the photochemical reduction of thionine with dimethylamine, the quantum yield was found to be a function of both the acidity and the concentration of the reductant. researchgate.net

Interestingly, the quantum yield of photoreduction can be significantly increased by the addition of a third substance in what is known as a catalytic effect. capes.gov.br For example, in the photoreduction of thionine by allylthiourea, the addition of azulene considerably increases the quantum yield. capes.gov.br In this system, the azulene reacts with the triplet state of thionine to produce the semithionine radical, which is then reduced to leucothionine by the allylthiourea. capes.gov.br

The quantum yield for the formation of hydrated electrons (eₐq⁻) upon excitation of thionine with 253.7 nm light has also been determined. The values are 5.5 × 10⁻³ for protonated thionine (pH 7) and 9.5 × 10⁻³ for the unprotonated form (pH ≥ 13.5). researchgate.net

Photogalvanic Systems and Solar Energy Conversion Principles with this compound

Photogalvanic cells are electrochemical cells that convert solar energy into electrical energy through photochemical reactions in the electrolyte. Thionine has been a key photosensitizer in the development of these systems since the pioneering work of Rabinowitch with the iron-thionine system. aiirjournal.comijraset.com

The fundamental principle involves the absorption of light by the photosensitizer (thionine), which then undergoes a redox reaction with a reductant in the solution. In a typical thionine-based photogalvanic cell, thionine (TH⁺) is excited by light to its triplet state (³TH⁺). This excited dye then oxidizes a reductant (R), such as ferrous ions (Fe²⁺) or EDTA, to form the semi- or leuco-thionine (TH₂ or TH₃⁺) and the oxidized form of the reductant (R⁺). raco.cat

These photochemically generated species then diffuse to the electrodes, where they undergo electrochemical reactions, generating an electrical current. The leucothionine is oxidized at the anode, and the oxidized reductant is reduced at the cathode, thus completing the circuit. The original dye and reductant are regenerated in the process, allowing for the continuous conversion of light energy.

Several studies have explored different combinations of reductants and surfactants to improve the efficiency of thionine-based photogalvanic cells. For instance, a cell using thionine as the photosensitizer, EDTA as the reductant, and cetyltrimethylammonium bromide (CTAB) as a surfactant generated a photopotential of 662 mV and a photocurrent of 150 µA, with a conversion efficiency of 0.5144%. raco.cat Another system using a mixture of methylene blue and thionine as photosensitizers with EDTA as the reductant produced a photopotential of 752.0 mV and a photocurrent of 90.0 µA. researchgate.netaiirjournal.com These cells also exhibit a storage capacity, meaning they can continue to provide power for a period in the dark. raco.catscribd.com

Performance of Thionine-Based Photogalvanic Cells

Influence of Microenvironment and Solvent Effects on Photophysical Properties

The photophysical properties of this compound are highly sensitive to its immediate surroundings, including the polarity of the solvent and the presence of organized media like micelles or DNA.

Solvent Effects: The polarity of the solvent can significantly alter the excited state lifetime and fluorescence quantum yield of thionine. semanticscholar.org For example, the fluorescence lifetime increases from 314 ps in water to 450 ps in ethanol and 760 ps in tert-butanol, which corresponds to an increase in the fluorescence quantum yield. semanticscholar.org This solvatochromic behavior, the change in color with solvent polarity, arises from the differential stabilization of the ground and excited states by the solvent molecules. semanticscholar.orgrsc.org

Microenvironment Effects: When incorporated into micro-heterogeneous environments such as reverse micelles, the absorption and emission spectra of thionine exhibit a red shift compared to pure water. researchgate.net The location of the dye within these structures, for instance at the interface of a liposome or micelle, plays a crucial role in its photophysical behavior. conicet.gov.ar The concentration of thionine itself can also lead to the formation of aggregates (dimers and trimers), which have distinct absorption spectra and excited-state dynamics compared to the monomeric form. semanticscholar.orgacs.orginstras.com

The interaction with biological macromolecules like DNA also profoundly impacts thionine's properties. Binding to DNA, particularly in guanine-rich regions, leads to a significant reduction in the fluorescence yield and lifetime due to efficient photo-induced electron transfer. researchgate.netcapes.gov.br

Thionine Fluorescence Lifetime in Different Solvents

Table of Compounds Mentioned

Electrochemical Behavior and Polymerization of Thionine Blue

Electrochemical Reduction and Oxidation Mechanisms of Thionine Blue

The electrochemical behavior of this compound is characterized by a quasi-reversible redox reaction. This process typically involves the transfer of two electrons and one proton in a single step. rsc.org The core of this transformation is the conversion between the oxidized form of thionine, which is blue, and its reduced, colorless form, known as leucothionine. conicet.gov.ar

The redox reaction can be represented as: Thionine (oxidized, blue) + 2e⁻ + H⁺ ⇌ Leucothionine (reduced, colorless)

The midpoint potential of this reaction is pH-dependent, decreasing as the pH increases. rsc.org This relationship indicates the involvement of protons in the redox process. For instance, studies have shown a slope of approximately 30 mV per pH unit, which is consistent with a two-electron, one-proton transfer mechanism. rsc.org

At different electrode surfaces, the specifics of the redox peaks can vary. For example, on a glassy carbon electrode modified with a novel ferrocene-linked thionine, the redox peaks for the thionine to leucothionine transformation were observed with an oxidation peak (Epa) at -0.21 V and a reduction peak (Epc) at -0.18 V. nih.gov When incorporated into zeolite matrices, thionine's redox reaction remains a quasi-reversible two-electron process, though the proton involvement can change with pH. researchgate.net In acidic conditions, it undergoes a two-electron, two-proton redox reaction, which shifts to a one-proton, two-electron process in basic conditions. researchgate.net

Catalytic Regenerative Mechanisms in this compound Systems

This compound can act as a catalyst or be part of a catalytic system, often involving a regenerative mechanism. In such systems, the thionine molecule, after participating in a reaction, is returned to its original state, allowing it to facilitate further reactions. This is particularly evident in photocatalytic and electrochemical systems.

In dye-sensitized systems, for example, an excited thionine molecule can transfer an electron to a semiconductor. mdpi.com Subsequently, the oxidized thionine is reduced back to its ground state by an electron donor, completing the catalytic cycle. mdpi.com Co-catalysts can be employed to suppress charge recombination and provide active sites for the desired reaction, thereby enhancing the efficiency of the regenerative process. mdpi.com

Furthermore, in the presence of certain analytes, thionine can exhibit electrocatalytic activity. For instance, the presence of dopamine can lead to an increase in the reduction peak current of thionine, suggesting a mediated redox reaction where thionine facilitates the electrochemical process. nih.gov The catalytic activity can also be influenced by external stimuli such as light or changes in pH, which can switch the catalyst between an "on" and "off" state. rsc.org

In some photocatalytic applications, the degradation of dyes like thionine acetate is investigated. nih.gov In these scenarios, the focus is on the breakdown of the dye. However, the underlying principles of electron transfer and redox reactions are similar to those in catalytic regenerative systems. The efficiency of these processes can be enhanced by doping the photocatalyst with metal ions that act as electron scavengers, thereby increasing the lifetime of the reactive species. nih.gov

Electrochemical Polymerization of this compound to Polythionine (PTh)

Polythionine (PTh), a conductive polymer, can be synthesized by the electrochemical polymerization of its monomer, this compound. mdpi.comresearchgate.net This process is typically carried out using cyclic voltammetry, where the potential is repeatedly swept between defined limits in a solution containing the thionine monomer. researchgate.netscispace.com

The formation of PTh is believed to begin with the irreversible oxidation of the thionine monomer to form a radical cation. mdpi.com This typically occurs at a potential of around +0.9 V. mdpi.com These radical cations then undergo dimerization, likely through a carbon-nitrogen coupling route, and further react with other monomers or oligomers to form the polymer chain. The continuous cycling of the potential leads to the growth of a PTh film on the electrode surface. scispace.com

The conditions of electropolymerization, such as the solvent, pH, scan rate, and the nature of the electrode substrate, significantly influence the properties of the resulting PTh film. For instance, polymerization in an aqueous acetic acid solution yields a blue polythionine material. researchgate.net The use of different acid dopants in a deep eutectic solvent has also been explored, with acetic acid showing favorable results. nih.govresearcher.life The scan rate during polymerization is a critical factor affecting the morphology and electrochemical performance of the PTh film, with higher scan rates sometimes leading to better-performing films. nih.govresearcher.life Pre-anodization of the electrode surface can also be a crucial step to accumulate a positive charge, which facilitates the generation of the thionine cationic radical and promotes stable film growth. mdpi.comscispace.com

Characterization of Polythionine Films and Their Electrochemical Properties

Polythionine (PTh) films are characterized by their electroactivity, stability, and distinct electrochemical properties. mdpi.comresearchgate.net These films exhibit good electrochemical reversibility and a fast charge transfer ability. researchgate.net The stability and properties of PTh films are highly dependent on the conditions under which they are prepared. electrochemsci.org For example, films prepared in a neutral phosphate buffer have shown good stability. mdpi.comelectrochemsci.org

Cyclic voltammetry is a primary technique used to characterize PTh films. The cyclic voltammograms of PTh typically show a pair of quasi-reversible redox peaks corresponding to the oxidation and reduction of the polymer. mdpi.com The peak currents in these voltammograms increase with consecutive scans during polymerization, indicating the continuous growth of the film. scispace.com The pH of the medium also affects the electroactivity and stability of PTh, with the film's redox behavior being pH-dependent. mdpi.com

Spectroscopic techniques are also employed for characterization. Visible and Fourier-transform infrared (FTIR) spectra have been used to confirm the structure of polythionine. researchgate.net For instance, IR spectroscopy has been used to prove the formation of the polymer on an electrode, with specific peaks indicating the polymerization mechanism through the phenothiazine ring. mdpi.com

The morphology of PTh films can be investigated using techniques like scanning electron microscopy (SEM). SEM images have revealed that the electropolymerization process can lead to a uniform coverage of the electrode surface with the PTh film. scispace.com Atomic force microscopy (AFM) has also been used to study the surface topography of the modified electrodes. electrochemsci.org

The electrochemical properties of PTh films make them suitable for various applications, particularly in the development of electrochemical sensors and biosensors. mdpi.comnih.govresearcher.life PTh-modified electrodes have demonstrated enhanced sensitivity and lower detection limits for various analytes. nih.govresearcher.lifeelectrochemsci.org

Redox Chemistry of this compound at Modified Electrode Surfaces

The redox chemistry of this compound is significantly influenced by the nature of the electrode surface on which it is adsorbed or polymerized. Modified electrodes, such as those incorporating carbon nanotubes, metal oxides, or other polymers, can alter the electrochemical behavior of thionine and enhance its performance in various applications.

When thionine is incorporated into zeolite-modified carbon paste electrodes, its reduction potential is shifted, making it easier to reduce compared to thionine in solution. researchgate.net This indicates strong interactions between the thionine molecules and the zeolite framework. researchgate.net

On electrodes modified with polythionine (PTh), the redox behavior is governed by the polymer film itself. PTh-modified electrodes have been successfully used for the simultaneous detection of dopamine and uric acid, as the polymer film can effectively separate their oxidation peaks. electrochemsci.org The separation of these peaks is attributed in part to hydrogen bonding between the analytes and the nitrogen atoms within the PTh structure. electrochemsci.org

The redox chemistry of thionine can also be coupled with other redox-active species. For example, a novel dual redox mediator was created by covalently linking ferrocene dicarboxylic acid and thionine on a glassy carbon electrode. nih.govmdpi.com In this system, the thionine moiety was found to mediate the redox reaction of the ferrocene, leading to an increase in the redox peak currents and improved charge transfer properties. nih.govmdpi.com This enhanced electrochemical performance was utilized for the sensitive detection of dopamine and hydrogen peroxide. nih.govmdpi.com

Furthermore, PTh films have been prepared on multiwalled carbon nanotube-modified glassy carbon electrodes. nih.govresearcher.life The resulting platform exhibited excellent sensing capabilities for ascorbic acid and uric acid, with high sensitivity and low detection limits, demonstrating the synergistic effect of combining PTh with nanomaterials. nih.govresearcher.life

Interactions of Thionine Blue with Biological Macromolecules

DNA Binding Interactions of Thionine Blue

The binding of thionine to DNA is a multifaceted process involving several distinct modes of interaction, each influenced by the specific DNA sequence and the surrounding ionic environment. These interactions can significantly alter the structure and stability of the DNA double helix and can lead to photo-induced damage.

Intercalation Mechanisms and Binding Modes

Thionine primarily interacts with double-stranded DNA through intercalation, where the planar dye molecule inserts itself between adjacent base pairs of the DNA helix. longdom.orgnih.govnih.gov This mode of binding is characterized by a decrease in the absorption intensity (hypochromism) and a red-shift (bathochromic shift) in the dye's absorption spectrum. longdom.orgnih.gov Spectroscopic studies, including linear and circular dichroism, have confirmed that intercalation is the predominant binding mode, especially with alternating GC sequences. chalmers.senih.gov

However, intercalation is not the only mode of interaction. Depending on the DNA sequence and the ionic strength of the medium, other binding modes such as groove binding and external electrostatic stacking can occur. chalmers.senih.govacs.orgresearchgate.net For instance, with poly(dA)·poly(dT), intercalative binding is less favorable, and groove binding is promoted, particularly at higher salt concentrations. chalmers.senih.govresearchgate.net At low ionic strength, thionine binds to [poly(dA-dT)]2 via intercalation, but an increase in ionic strength can shift a portion of the dye to a non-intercalative mode. chalmers.senih.gov The amino form of thionine is suggested to be the one that intercalates into the DNA duplex. acs.org

Table 1: Binding Modes of Thionine with Different DNA Polynucleotides

| DNA Polynucleotide | Predominant Binding Mode(s) | Influence of Ionic Strength |

|---|---|---|

| [poly(dG-dC)]₂ | Purely Intercalative | Insensitive |

| poly(dG)·poly(dC) | Purely Intercalative | Insensitive |

| [poly(dA-dT)]₂ | Intercalative | Shift to non-intercalative mode with increasing ionic strength |

| poly(dA)·poly(dT) | Groove Binding, some Intercalation | Groove binding promoted with increasing ionic strength |

| Calf Thymus DNA | Intercalation | - |

| DNA Quadruplexes | External Stacking, Coulombic Interaction | - |

This table summarizes the observed binding modes of thionine with various DNA structures based on spectroscopic and biophysical studies. longdom.orgchalmers.senih.govacs.org

Base Specificity and Sequence Preference in DNA Binding

Thionine exhibits a clear preference for binding to specific DNA sequences. Multiple studies have consistently shown that thionine binds more strongly to GC-rich regions of DNA compared to AT-rich regions. nih.govchalmers.seresearchgate.net The affinity for alternating GC sequences, such as in poly(dG-dC)·poly(dG-dC), is particularly high. nih.gov Following alternating GC sequences, the preference is for homopolymeric GC sequences. nih.gov

While the affinity for AT-containing polynucleotides is lower, thionine still demonstrates a preference for alternating AT sequences over homopolymeric AT stretches. nih.gov The association constants for thionine binding to various DNA polynucleotides are typically in the range of 10⁵ to 10⁶ M⁻¹. chalmers.se The ability of thionine's exocyclic amines to form hydrogen bonds may contribute to stabilizing the intercalated complex, and its structure allows for favorable stacking interactions within the base-pair pocket. chalmers.senih.gov

Table 2: Binding Affinity of Thionine for Different DNA Sequences

| DNA Sequence | Relative Binding Affinity | Binding Constant (K) Range (M⁻¹) |

|---|---|---|

| Alternating GC | Highest | ~10⁵ - 10⁶ |

| Homo GC | High | ~10⁵ |

| Alternating AT | Moderate | ~10⁵ |

| Homo AT | Lower | Not specified |

| Calf Thymus (mixed sequence) | High | ~10⁵ - 10⁶ |

This table outlines the preferential binding of thionine to different DNA base sequences as determined by spectroscopic and calorimetric analyses. nih.govnih.govchalmers.se

Influence on DNA Stability and Conformation (e.g., Thermal Stabilization, Denaturation)

The interaction of thionine with DNA leads to significant changes in the stability and conformation of the double helix. Intercalation of the dye into the DNA structure results in thermal stabilization, as evidenced by an increase in the melting temperature (Tm) of the DNA. longdom.orgnih.govscirp.org This stabilization is a hallmark of intercalative binding and suggests that the dye strengthens the forces holding the two DNA strands together. longdom.org Studies with calf-thymus DNA have shown that thionine binding leads to a more compact B-form conformation. longdom.org

Furthermore, the binding of thionine can induce conformational perturbations in the DNA structure, which can be detected by techniques such as circular dichroism. longdom.orgnih.gov The degree of stabilization can vary depending on the DNA sequence. For example, thionine strongly stabilizes a DNA triplex structure, even more so than the precursor duplex. chalmers.se Theoretical models have been used to analyze the melting behavior and heat capacity of DNA in the presence of thionine, confirming the thermal stabilization of the complex. scirp.orgresearchgate.net

Photo-induced DNA Damage Mechanisms by this compound

Upon excitation by light, thionine can induce damage to DNA through photosensitization processes. researchgate.netresearchgate.net This photochemical activity is a key aspect of its biological effects. The primary mechanism involves photo-induced electron transfer (PET) from the DNA bases, particularly guanine, to the excited thionine molecule. researchgate.net This process is extremely rapid. researchgate.net The singlet excited state of thionine is a potent oxidizing agent, capable of abstracting an electron from guanine residues. researchgate.net

Another pathway for photo-induced damage is through the generation of reactive oxygen species (ROS), such as singlet oxygen, via a Type II photosensitization mechanism. semanticscholar.orgnih.gov These highly reactive species can then go on to oxidize DNA bases, leading to lesions. frontiersin.org The specific type of DNA damage and the efficiency of the process can be influenced by the binding mode of the thionine to the DNA. researchgate.net

RNA Binding Interactions of this compound

Thionine also interacts with various forms of ribonucleic acid (RNA), including single-, double-, and triple-stranded structures. The nature of these interactions is crucial for understanding the broader biological activity of the dye.

Binding with Single, Double, and Triple-Stranded RNA Helices

The interaction of thionine with RNA is dependent on the secondary structure of the RNA molecule. nih.govacs.org

Double-Stranded RNA (dsRNA): Thionine binds to dsRNA polynucleotides, such as poly(A)·poly(U) and poly(I)·poly(C), primarily through an intercalative mechanism. nih.govresearchgate.net This interaction leads to the thermal stabilization of the RNA duplex and induces structural perturbations. nih.govresearchgate.net The binding affinity is influenced by the base composition of the dsRNA, with a higher affinity observed for poly(I)·poly(C). nih.gov

Single-Stranded RNA (ssRNA): Thionine is capable of binding to single-stranded RNA, such as poly(rU). nih.govacs.org

Triple-Stranded RNA (tsRNA): In contrast to its stabilizing effect on dsRNA, thionine has been shown to destabilize the poly(rA)·2poly(rU) triplex. nih.govacs.org This destabilization occurs through an external binding mode rather than intercalation. nih.govacs.org The interaction can lead to an isothermal denaturation where the triplex, in the presence of thionine, can dissociate into duplex and single-stranded RNA, each of which can then bind thionine. nih.govacs.org

Table 3: Interaction of Thionine with Different RNA Structures

| RNA Structure | Type of Interaction | Effect on Stability |

|---|---|---|

| Single-Stranded (poly(rU)) | Binding | - |

| Double-Stranded (poly(rA)·poly(rU), poly(I)·poly(C)) | Intercalation | Stabilization |

| Triple-Stranded (poly(rA)·2poly(rU)) | External Binding | Destabilization |

This table summarizes the interaction modes and stability effects of thionine on single-, double-, and triple-stranded RNA helices. nih.govacs.orgnih.gov

Thermodynamic and Kinetic Characterization of RNA Interactions

The interaction between thionine and various forms of ribonucleic acid (RNA) has been characterized using a suite of biophysical techniques, including UV-visible absorbance and fluorescence spectroscopies, circular dichroism, calorimetry, and viscometry. acs.orgnih.gov Studies on synthetic polynucleotides such as poly(rU), poly(rA)•poly(rU), and poly(rA)•2poly(rU) at pH 7.0 have revealed the multifaceted nature of these interactions. acs.orgnih.gov

Research indicates that thionine binds to single-stranded RNA, intercalates into double-stranded RNA helices, and destabilizes triple-helical RNA structures through external binding. acs.orgnih.gov The affinity of thionine for double-stranded RNA is comparable to its well-documented intercalation into DNA. acs.orgnih.gov The binding process is generally spontaneous, as indicated by negative Gibbs free energy changes. researchgate.net For instance, the interaction with tRNA has a reported free energy change (ΔG) of approximately -27.5 kJ mol⁻¹. researchgate.net

Thermodynamic analyses, particularly from Isothermal Titration Calorimetry (ITC), show that the binding of thionine to double-stranded RNAs is predominantly an enthalpy-driven process. nih.gov This favorable enthalpy change is characteristic of an intercalative binding mode, where the planar dye molecule inserts itself between the base pairs of the RNA duplex. nih.gov

Kinetic studies further elucidate the dynamics of these interactions. Temperature-jump measurements have been employed to understand the rates of association and dissociation. acs.orgnih.gov A key finding from differential scanning calorimetry is the observation of an isothermal denaturation equilibrium when thionine interacts with a mixture of RNA structures. acs.orgnih.gov This equilibrium, represented as:

thionine/poly(rA)•2poly(rU) + thionine ⇌ thionine/poly(rA)•poly(rU) + thionine/poly(rU)

demonstrates the dye's ability to shift the conformational landscape of RNA populations. A denaturation equilibrium constant (KD) of 522 M⁻¹ at 25°C has been evaluated for this process. acs.orgnih.gov

Table 1: Thermodynamic and Kinetic Parameters for Thionine-RNA Interaction

| RNA Type | Interaction Mode | Key Findings | Reference |

|---|---|---|---|

| Single-Stranded RNA (poly(rU)) | External Binding | Binds to the single strand. | acs.orgnih.gov |

| Double-Stranded RNA (poly(rA)•poly(rU)) | Intercalation | Enthalpy-driven process; affinity similar to DNA intercalation. | acs.orgnih.govnih.gov |

| Triple-Stranded RNA (poly(rA)•2poly(rU)) | External Binding | Destabilizes the triplex structure. | acs.orgnih.gov |

| tRNA | Intercalation | Spontaneous binding (ΔG ≈ -27.5 kJ mol⁻¹). | researchgate.net |

| RNA Mixture (triplex, duplex, single) | Isothermal Denaturation | Denaturation equilibrium constant (KD) = 522 M⁻¹ at 25°C. | acs.orgnih.gov |

Interactions with Proteins and Enzymes

Thionine is known to interact with and, in many cases, inhibit the function of various proteins and enzymes. washington.edu This inhibition is often the basis for its biological and potential therapeutic effects.

One of the well-studied targets is monoamine oxidase (MAO) , a key enzyme in the metabolism of neurotransmitters. Thionine, as a structural analogue of Methylene Blue, is a potent inhibitor of MAO, with a particular specificity for the MAO-A isoform. nih.govresearchgate.net This inhibitory action is considered a potential mechanism for its pharmacological effects. nih.govresearchgate.net

Thionine also demonstrates potent inhibition of cholinesterases , such as human butyrylcholinesterase (BChE). dergipark.org.tr It acts as a nonlinear inhibitor of human BChE with a reported inhibition constant (Ki) in the micromolar range. dergipark.org.tr This positions it among other phenothiazine-derived compounds being investigated for neurodegenerative diseases like Alzheimer's, where cholinesterase inhibition is a key therapeutic strategy. dergipark.org.tr

Another class of enzymes inhibited by thionine includes bacterial lytic transglycosylases, such as Slt35 from E. coli. mdpi.com These enzymes are crucial for bacterial cell wall remodeling. Thionine acetate has been identified as a weak inhibitor of Slt35. mdpi.com Molecular docking studies suggest that thionine binds within the active site of the enzyme, although it does not appear to form direct interactions with the key catalytic glutamate residue. mdpi.com

Furthermore, thionine has been shown to be a reversible, uncompetitive inhibitor of glutathione reductase from yeast, with a Ki value of 0.4 µM. tandfonline.com

Table 2: Inhibition of Enzymes by Thionine

| Enzyme | Organism/Source | Inhibition Type | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| Butyrylcholinesterase (BChE) | Human | Nonlinear | 2.1 ± 0.42 µM | dergipark.org.tr |

| Glutathione Reductase | Yeast | Partial, Uncompetitive | 0.4 µM | tandfonline.com |

| Monoamine Oxidase-A (MAO-A) | Human | Specific Inhibition | Not specified | nih.govresearchgate.net |

| Lytic Transglycosylase (Slt35) | E. coli | Weak Inhibition | Not specified | mdpi.com |

Interactions with Glycosaminoglycans and Polysaccharides

Thionine readily interacts with glycosaminoglycans (GAGs), which are long, linear polysaccharides characterized by repeating disaccharide units and a high density of negative charges from sulfate and carboxylate groups. mdpi.comalliedguru.com This interaction is a classic example of a cationic dye binding to a polyanionic polymer. nih.gov

The most prominent feature of the interaction between thionine and GAGs is metachromasia . mdpi.comalliedguru.com This phenomenon is a distinct change in the color of the dye upon binding to a substrate. nih.govscribd.com In solution, thionine is blue, but when it binds to highly anionic GAGs like heparin or chondroitin sulfate, its color shifts to purple or red. nih.govnih.gov

This color change results from a shift in the dye's light absorption spectrum. alliedguru.com Specifically, the primary absorption peak (λmax) shifts to a shorter wavelength (a hypsochromic shift). This spectral perturbation is caused by the aggregation or stacking of thionine molecules, which is facilitated by the high density of negative charges on the GAG chain. mdpi.comnih.gov The GAG acts as a template, bringing the cationic dye molecules into close proximity, which alters their electronic orbitals and, consequently, their light-absorbing properties. alliedguru.com This effect has long been utilized in histology to identify GAG-rich tissues such as cartilage and mast cell granules. alliedguru.comnih.gov

The molecular mechanism underpinning the interaction between thionine and GAGs is predominantly electrostatic. mdpi.com The positively charged nitrogen atom in the phenothiazine ring system of thionine is strongly attracted to the negatively charged sulfate (–SO₃⁻) and carboxylate (–COO⁻) groups on the GAG polymer. mdpi.comnih.gov

Molecular dynamics studies on the related dye, Methylene Blue, suggest that the interaction is heavily driven by these electrostatic forces, with sulfate groups playing a particularly crucial role. mdpi.com Upon binding, the dye molecules tend to form oligomeric stacks along the GAG chain. mdpi.com This dye aggregation is a key component of the interaction, contributing to the observed metachromasia and stabilizing the complex through van der Waals forces and hydrophobic interactions between the planar dye molecules. nih.gov The flexible nature of GAG chains allows them to adopt conformations that optimize charge neutralization with the bound, stacked dye molecules. nih.gov Recent work has focused on functionalizing the thionine scaffold to create selective sensors for specific GAGs like heparin. acs.orgwhiterose.ac.uk

Computational and Theoretical Chemistry Studies of Thionine Blue

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical methods are employed to examine the electronic and molecular structure of Thionine in its ground and excited states. researchgate.netrsc.org These calculations provide a fundamental understanding of the molecule's properties, such as its absorption spectrum and photochemical behavior. researchgate.netrsc.org

The electronic structure of Thionine has been extensively studied using a combination of Density Functional Theory (DFT) and multi-reference configuration interaction (DFT/MRCI). researchgate.netrsc.org Equilibrium geometries are typically optimized using DFT methods, such as the B3LYP functional, combined with a triple-zeta valence quality basis set like TZVP. researchgate.netrsc.orgnih.gov This approach has been shown to yield reliable excitation energies with errors typically under 0.2 eV. scispace.com

Studies have found that the lowest excited singlet (S₁) and triplet (T₁) states of Thionine at its ground state geometry are of π→π* character. researchgate.netrsc.orgnih.gov Higher energy excited states, such as S₃ and T₃, are characterized as n→π* transitions. researchgate.netrsc.orgnih.gov Upon relaxation of the molecular structure in the excited states, the energies of the S₁ and T₁ states are minimally affected (~0.02 eV), while the S₂ and T₂ states show moderate energy relaxation (0.14–0.20 eV). researchgate.netnih.gov The spectroscopically bright S₁(πH → πL) state has a calculated vertical excitation energy of 2.29 eV. usta.edu.co The adiabatic excitation energy of the T₁ state is calculated to be 1.63 eV, which shows excellent agreement with experimental values. researchgate.net

Table 1: Calculated Vertical and Adiabatic Excitation Energies (eV) for Thionine

| State | Electronic Structure | Vertical Excitation Energy (eV) | Adiabatic Excitation Energy (eV) |

| S₁ | πH → πL | 2.29 | 2.27 |

| S₂ | πH−1 → πL | 2.49 | 2.29 |

| T₁ | πH → πL | 1.63 | 1.63 |

| T₂ | πH−1 → πL | 2.11 | 1.97 |

| T₃ | n → πL | 2.78 | 2.31 |

| Data sourced from DFT/MRCI calculations. usta.edu.corsc.org |

To account for the influence of a solvent environment, computational studies of Thionine often incorporate solvent effects. researchgate.netrsc.org The Conductor-like Screening Model (COSMO), a type of dielectric continuum model, is frequently used. researchgate.netwikipedia.orgmolpro.net In this model, the solute molecule is placed in a cavity within a dielectric continuum that represents the solvent. molpro.net

In addition to the continuum model, a micro-hydration approach can be applied, where a small number of explicit water molecules (up to five) are included in the calculation to model specific hydrogen bonding interactions. researchgate.netrsc.orgnih.gov Studies using these models have shown that hydration effects significantly impact the energy levels of Thionine's excited states. rsc.orgnih.gov The n→π* states (S₃ and T₃) are strongly blueshifted (destabilized) by 0.33 eV and 0.46 eV, respectively, in an aqueous environment. rsc.orgnih.gov In contrast, the π→π* states are only slightly affected, with shifts of less than 0.06 eV. rsc.orgnih.gov This selective destabilization of the n→π* states by the polar solvent is a key finding from these theoretical models. rsc.orgnih.gov

Molecular Dynamics Simulations for Interaction Mechanism Elucidation

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time, providing a view of the system's dynamic evolution. This technique is valuable for understanding the mechanisms of molecular interactions in solution.

MD simulations have been used to investigate the rotational dynamics of Thionine in polar aprotic solvents like dimethyl sulfoxide (DMSO). These simulations reveal that specific associations, such as hydrogen bonds, form between the Thionine cation and DMSO molecules. The friction experienced by the Thionine cation in solution was determined to be primarily Coulombic in nature.

Furthermore, MD modeling has been instrumental in elucidating the binding mode of Thionine derivatives with biomolecules. For instance, simulations of an arginine-functionalized Thionine dye, known as "mallard blue," provided detailed atomic-level insight into its high-affinity binding with heparin. This binding is selective over other glycosaminoglycans like hyaluronic acid and chondroitin sulfate. Molecular docking, a related computational technique, has also been used to predict the binding regions and stability of Thionine in proteins such as bovine serum albumin and ovalbumin.

Theoretical Analysis of Thionine Blue-Biomolecule Binding Stability and Energetics

The interaction of Thionine with various biomolecules, including nucleic acids and proteins, has been a subject of extensive theoretical analysis to understand the stability and energetics of the resulting complexes.

Theoretical studies on the binding of Thionine to DNA have utilized an amended Zimm and Bragg theory to explain the molecule's thermal stabilization effect on the DNA duplex. researchgate.netsemanticscholar.org These analyses of melting behavior and heat capacity are in good agreement with experimental measurements, confirming that Thionine binding increases the melting temperature of the DNA duplex. researchgate.netsapub.org The binding is an exothermic process involving multiple non-covalent interactions. sapub.org While Thionine intercalates into most DNA sequences, comparisons to the related Methylene Blue dye suggest that Thionine's ability to form hydrogen bonds with its exocyclic amine groups may play a role in stabilizing its interaction in the basepair pocket.

The interaction with RNA has also been characterized thermodynamically. nih.govacs.orgacs.org Thionine intercalates into double-stranded poly(rA)·poly(rU) but destabilizes the triple-stranded poly(rA)·2poly(rU) via external binding. nih.govacs.org A key finding from these studies is the determination of the denaturation equilibrium constant for the conversion of the triplex to duplex and single-strand RNA in the presence of the dye, with a K_D (at 25 °C) of 522 M⁻¹. nih.govacs.org

Molecular docking studies have been performed to investigate the binding of Thionine to transport proteins like bovine serum albumin (BSA) and bovine hemoglobin (BHb). researchgate.netnih.govresearchgate.netnih.gov For BSA, the binding is spontaneous and energetically favorable, with a calculated binding constant (K) of 2.09 × 10⁵ M⁻¹. nih.gov The primary binding site was identified as the hydrophobic cavity of subdomain IIA (Sudlow site I). researchgate.netnih.gov Similarly, for BHb, Thionine binds within a cavity formed by the α1 and α2 subunits, with a calculated binding constant of 3.65 × 10⁴ M⁻¹. researchgate.netnih.gov These theoretical studies confirm that binding is driven by forces including hydrogen bonding and hydrophobic interactions. researchgate.netresearchgate.net

Table 2: Summary of Thionine-Biomolecule Binding Energetics from Theoretical and Computational Studies

| Biomolecule | Method | Key Findings | Binding Constant (K) |

| DNA | Zimm-Bragg Theory | Thermal stabilization, intercalative binding | - |

| RNA (triplex to duplex) | Thermodynamic Analysis | Isothermal denaturation equilibrium | K_D = 522 M⁻¹ |

| Bovine Serum Albumin (BSA) | Molecular Docking | Spontaneous binding at Sudlow site I | 2.09 × 10⁵ M⁻¹ |

| Bovine Hemoglobin (BHb) | Molecular Docking | Binding in α1-α2 subunit cavity | 3.65 × 10⁴ M⁻¹ |

Compound Name Reference

| Compound Name |

| Thionine |

| This compound |

| Methylene Blue |

| Dimethyl sulfoxide (DMSO) |

| Heparin |

| Hyaluronic acid |

| Chondroitin sulfate |

| Bovine Serum Albumin (BSA) |

| Bovine Hemoglobin (BHb) |

| Ovalbumin |

| Toluidine Blue O |

| Coralyne |

Advanced Research Applications and Methodologies

Principles of Thionine Blue as a Redox Mediator in Biosensing Devices

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect specific analytes. nih.gov In the realm of electrochemical biosensors, particularly second-generation devices, redox mediators play a pivotal role. This compound is frequently employed as such a mediator to facilitate efficient electron transfer between a biological component (like an enzyme) and an electrode surface. nih.govmdpi.com

First-generation biosensors typically rely on the measurement of oxygen consumption or hydrogen peroxide production resulting from an enzymatic reaction. nih.gov However, these systems can be limited by fluctuations in oxygen tension and require high overpotentials, which can lead to interference from other electroactive species. Second-generation biosensors overcome these limitations by replacing oxygen with a redox mediator. nih.govmdpi.com

The fundamental principle of thionine's role as a redox mediator involves a "shuttling" mechanism. hilarispublisher.com In a typical enzymatic biosensor, the enzyme's active site is often located deep within its protein structure, hindering direct electron transfer to the electrode. Thionine acts as an intermediary electron carrier. mdpi.commdpi.com The process can be generalized as follows:

The enzyme catalyzes a reaction with the target analyte, causing the enzyme's redox center (e.g., FAD in glucose oxidase) to become reduced. nih.gov

Thionine in its oxidized state diffuses to the reduced enzyme and accepts electrons from it, becoming reduced itself while regenerating the enzyme's oxidized state.

The reduced thionine then diffuses to the surface of the working electrode, where it is re-oxidized, transferring its electrons to the electrode. mdpi.com

This electron transfer generates an amperometric signal that is directly proportional to the concentration of the analyte. mdpi.com

This mediated electron transfer is advantageous because it can occur at a lower potential than the direct oxidation of hydrogen peroxide, thus improving the selectivity and sensitivity of the sensor. hilarispublisher.com Thionine and other mediators like ferrocene and methylene blue have been successfully used to shuttle electrons from enzymes or even microorganisms to an electrode for various analytical applications. mdpi.commdpi.comscienceopen.com

Functionalization of Nanomaterials with this compound for Electrochemical Interfaces

The performance of electrochemical sensors can be significantly enhanced by designing and modifying the electrode interface with nanomaterials. Functionalizing these nanomaterials with redox-active molecules like thionine creates synergistic effects, combining the high surface area and unique electronic properties of the nanomaterial with the electron-mediating capabilities of the dye. researchgate.netresearchgate.net

Graphene oxide (GO), a two-dimensional material derived from graphite, is an attractive platform for sensor development due to its large surface area, excellent water solubility, and abundant oxygen-containing functional groups. researchgate.netresearchgate.net These groups facilitate further modification, including functionalization with thionine. Thionine can be attached to GO sheets through non-covalent interactions, such as π-π stacking, electrostatic forces, and hydrogen bonding, or through covalent linkages. researchgate.netresearchgate.net

The resulting thionine-functionalized graphene oxide (Th-GO) nanocomposite serves as a highly effective electrocatalyst. For instance, a carbon paste electrode modified with Th-GO has been shown to decrease the working potentials for the oxidation of NADH and the reduction of hydrogen peroxide (H₂O₂). In this configuration, the graphene nanosheets provide a conductive matrix with a vast surface area, while the immobilized thionine molecules act as efficient redox centers, facilitating electron transfer and enhancing the electrochemical signal. researchgate.net This approach has been used to construct sensitive, label-free DNA biosensors where the hybridization event on the electrode surface hinders the redox reaction of thionine, leading to a measurable decrease in its signal. researchgate.net Similarly, thionine has been covalently immobilized on multiwalled carbon nanotubes (MWCNTs) to create stable and sensitive amperometric sensors for hydrogen peroxide. researchgate.net

The table below summarizes the performance of a Th-GO modified electrode for detecting key analytes.

| Analyte | Working Potential (vs. Ag/AgCl) | Linear Range (µmol L⁻¹) | Detection Limit (µmol L⁻¹) |

| NADH | +0.24 V | 2.0–200 and 200-500 | 0.43 |

| H₂O₂ | 0.00 V | 2.0–3500 | 1.3 |

| Data sourced from a study on Thionine-functionalized graphene oxide as an electrocatalyst. |

Magnetoelastic (ME) sensors represent a different class of sensing technology that operates on changes in mechanical resonance frequency. nih.gov These sensors, often coated with a gold layer, can be functionalized to detect specific chemical or biological agents with high sensitivity. nih.govacs.org The functionalization of gold-coated ME sensors with thionine provides a clear example of how surface modification impacts sensor performance. nih.gov

The functionalization process involves the adsorption of thionine molecules onto the gold surface of the sensor from a solution. nih.govacs.org This adsorption adds mass to the sensor, causing a decrease in its resonance frequency. The magnitude of this frequency shift is directly related to the amount of mass added. Research has shown that the duration of the functionalization process significantly affects the outcome. nih.gov

Initial Adsorption: Initially, thionine molecules adsorb onto the gold surface.

Cluster Formation: As the functionalization time increases, the adsorbed molecules begin to form clusters on the surface. nih.gov

Saturation: Eventually, the surface coverage reaches a saturation point, and the change in resonance frequency begins to level off. acs.org

This relationship was demonstrated in a study where ME sensors were immersed in a thionine solution for varying durations. The resulting shifts in resonance frequency were measured and correlated with surface analysis via scanning electron microscopy and atomic force microscopy, which confirmed the progressive formation of molecular clusters. nih.govnih.gov

The table below illustrates the impact of functionalization time on the sensor's resonance frequency.

| Functionalization Time (minutes) | Average Resonance Frequency Shift (Δf) (Hz) |

| 20 | -1302 |

| 40 | -1737 |

| 80 | -2012 |

| 120 | -2147 |

| Data derived from research on the impact of thionine functionalization on magnetoelastic sensor performance. nih.gov |

This research highlights that the functionalization process itself is a critical parameter that must be optimized to ensure the desired sensitivity and performance of the ME sensor. nih.govacs.org

Graphene Oxide and Other Two-Dimensional Materials Functionalization

This compound in Advanced Staining and Imaging Techniques (Mechanistic Principles)

Beyond its role in electrochemistry, thionine is a well-established biological stain, particularly for nuclear material. conicet.gov.ar Its utility in advanced imaging stems from specific mechanistic principles related to its interaction with cellular components and its unique optical properties.

Thionine is a cationic (positively charged) dye that belongs to the thiazine group. conicet.gov.arnih.gov Its primary mechanism for nuclear staining is based on electrostatic attraction. Cell nuclei are rich in DNA, which possesses a high density of negatively charged phosphate groups in its sugar-phosphate backbone. researchgate.net Thionine molecules are attracted to and bind with these anionic phosphate groups. researchgate.net This binding is characteristic of many basic dyes used for nuclear staining. conicet.gov.ar

A particularly advanced application arises from a unique property of thionine when it binds to nuclear material. While thionine in solution has a maximum light absorption in the visible red part of the spectrum (around 600 nm), its absorption profile changes significantly upon binding to the nucleus in a slightly acidic, buffered solution. google.com The nuclear-bound thionine exhibits strong absorbance in the near-infrared (NIR) spectral region. google.com For example, at 780 nm, the stained nucleus can absorb 60-70% of its peak absorbance value, a wavelength at which thionine alone is nearly transparent. google.com This phenomenon is the key to its use in advanced imaging systems.

The unique infrared absorbance of nuclear-bound thionine provides a powerful solution to a common problem in the automated analysis of cytological and histological samples. google.comgoogle.com Traditional multicolored stains, like the Papanicolaou stain, are effective for human visual analysis but pose challenges for automated systems. The variety of colors in the cytoplasm (e.g., blue, green, red) contrasts to varying degrees with the traditionally blue-stained nucleus, making reliable and accurate automated segmentation of the nucleus difficult. google.comgoogle.com

By employing thionine, a dual-mode imaging strategy can be implemented:

Visible Light Imaging: Under visible light, the cytoplasm can be analyzed with its traditional counterstains. google.com

Infrared Imaging: When the sample is illuminated with infrared light, the cytoplasm and other components become largely transparent, while the thionine-stained nucleus absorbs the light strongly. google.com

This creates a high-contrast image where the nucleus appears as a dark object against a bright background, allowing for simple and highly accurate automated segmentation. google.comgoogle.com This method effectively separates the analysis of the nucleus from the cytoplasm, improving the reliability of automated systems for determining cellular parameters like size, configuration, and texture without requiring costly or complex hardware and software algorithms designed to interpret variable color contrasts. google.comfrontiersin.org

Nuclear Staining Mechanisms and Infrared Absorbance

Role of this compound in Sustainable Chemical Processes (Photochemistry-driven)

Thionine, a synthetic dye belonging to the thiazine class, has garnered significant attention in the realm of sustainable chemistry due to its potent photochemical properties. smolecule.com Its ability to act as a photosensitizer—a molecule that absorbs light and transfers the energy to another substance—positions it as a key component in a variety of light-driven chemical processes. nih.govsemanticscholar.org These processes are central to green chemistry, offering environmentally benign alternatives to conventional, often energy-intensive, synthetic methods. nih.govscirp.org Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for organic synthesis, and thionine is a notable player in this field. mdpi.com

The fundamental mechanism of thionine's photochemical activity involves its excitation upon absorbing visible light. In this excited state, it can initiate chemical reactions through either energy transfer or electron transfer. nih.govresearchgate.net A classic example is the reversible photoreduction of thionine by iron(II) ions. When illuminated, the blue-purple oxidized form of thionine is reduced by Fe(II) to its colorless leuco form, while the iron is oxidized to Fe(III). smolecule.comroyalsociety.org In the absence of light, the reaction reverses, restoring the original color. royalsociety.org This reaction demonstrates the principle of converting light energy into chemical potential. royalsociety.orgtandfonline.com

In more advanced applications, thionine is employed as a photosensitizer in conjunction with semiconductor materials, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), for photocatalysis. nih.govscirp.orgresearchgate.net In these dye-sensitized systems, the thionine dye absorbs photons from visible light—a region of the spectrum where wide-bandgap semiconductors like TiO₂ are typically not active—and injects an electron into the semiconductor's conduction band. nih.govresearchgate.net This process generates electron-hole pairs, which then produce highly reactive oxygen species (ROS). researchgate.net These ROS are capable of degrading a wide range of organic pollutants in water, making this a promising technology for environmental remediation. scirp.orgresearchgate.net

Furthermore, thionine's role extends to photoredox catalysis for fine chemical synthesis. By harnessing the energy of visible light, thionine can facilitate a variety of organic transformations under mild conditions, which aligns with the principles of sustainable chemistry. mdpi.combeilstein-journals.org These reactions often exhibit high selectivity and atom economy, minimizing waste. The efficiency of thionine as a photosensitizer can be further enhanced by controlling its aggregation in aqueous media, for instance, by encapsulating it within polymeric nanoparticles. researchgate.net Such strategies can increase the generation of singlet oxygen and improve phototoxic activity in specific applications. researchgate.net

The table below summarizes key research findings on the application of this compound in photochemistry-driven sustainable processes.

| Application Area | Catalyst System | Reaction / Process | Key Findings & Outcomes | Citation(s) |

| Model Photoredox System | Thionine / Iron(II) Sulfate | Reversible photoreduction of thionine | Demonstrates light as an energy source for a redox reaction; the blue/purple solution turns colorless upon irradiation and reverts in the dark. | smolecule.comroyalsociety.org |

| Environmental Remediation | Thionine-sensitized ZnO | Photocatalytic degradation of organic pollutants | ZnO's photocatalytic activity is enhanced under visible light, showing high efficiency in degrading dyes like thionine itself and others. | scirp.org |

| Environmental Remediation | Thionine-sensitized TiO₂ | Photocatalytic degradation of pollutants / Water splitting | Thionine acts as a photosensitizer, absorbing visible light and transferring energy to TiO₂, promoting electron transfer and generating reactive oxygen species (ROS) for degradation processes. | researchgate.net |

| Organic Synthesis | Thionine / Amine | Dye-sensitized photopolymerization | Comparison with Methylene Blue showed thionine's activity in initiating polymerization reactions under visible light. | acs.org |

| Solar Energy Conversion | Thionine / Iron(II) | Photogalvanic Cells | The thionine-iron system is a classic example studied for its potential in converting solar energy into electrical energy. | dntb.gov.ua |

Q & A

Q. What are the key physicochemical properties of Thionine blue that make it suitable for biological staining?

this compound (Thionine acetate) is a cationic phenothiazine dye with a heterocyclic core, enabling strong electrostatic interactions with anionic biomolecules like nucleic acids and glycosaminoglycans. Its solubility in aqueous solutions (~25 µL, 10 mM stock) and stability at physiological pH allow consistent staining. Spectroscopic properties include absorption maxima at ~598 nm and fluorescence emission, which are pH-dependent due to protonation of its amino groups . These features make it ideal for histological applications, such as differentiating mast cells via toluidine blue and thionine co-staining .

Q. How does this compound compare to methylene blue in terms of DNA binding mechanisms?